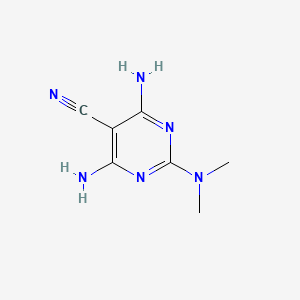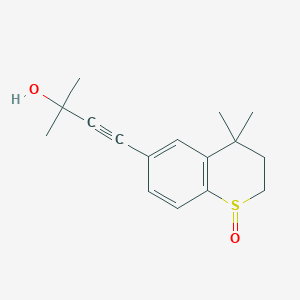
6-(3-Hydroxy-3-methylbut-1-yn-1-yl)-4,4-dimethylthiochroman 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-Hydroxy-3-methylbut-1-yn-1-yl)-4,4-dimethylthiochroman 1-oxide is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a thiochroman ring system substituted with a hydroxyalkynyl group and an oxide functionality, which imparts distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Hydroxy-3-methylbut-1-yn-1-yl)-4,4-dimethylthiochroman 1-oxide typically involves multi-step organic reactions. One common approach is the Rh(III)-catalyzed coupling of phenylhydrazines with 1-alkynylcyclobutanols through a hydrazine-directed C–H functionalization pathway . This method leverages the cleavage of a Csp–Csp triple bond in alkynylcyclobutanol to form the desired product under mild reaction conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing scalable purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
6-(3-Hydroxy-3-methylbut-1-yn-1-yl)-4,4-dimethylthiochroman 1-oxide can undergo various chemical reactions, including:
Oxidation: The presence of the hydroxy group allows for oxidation reactions, potentially forming ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyalkynyl group can participate in substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives, expanding the compound’s chemical diversity.
科学的研究の応用
6-(3-Hydroxy-3-methylbut-1-yn-1-yl)-4,4-dimethylthiochroman 1-oxide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or interaction with biomolecules.
Medicine: Explored for its therapeutic potential, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials, catalysts, or chemical processes.
作用機序
The mechanism of action of 6-(3-Hydroxy-3-methylbut-1-yn-1-yl)-4,4-dimethylthiochroman 1-oxide involves its interaction with specific molecular targets and pathways. The hydroxyalkynyl group and thiochroman ring system may interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
Similar compounds include other thiochroman derivatives and hydroxyalkynyl-substituted molecules. Examples are:
- 6-(3-Hydroxy-3-methylbut-1-yn-1-yl)-4,4-dimethylchroman
- 6-(3-Hydroxy-3-methylbut-1-yn-1-yl)-4,4-dimethylthiochroman
Uniqueness
The uniqueness of 6-(3-Hydroxy-3-methylbut-1-yn-1-yl)-4,4-dimethylthiochroman 1-oxide lies in its specific substitution pattern and the presence of the oxide functionality. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
特性
CAS番号 |
864841-54-3 |
|---|---|
分子式 |
C16H20O2S |
分子量 |
276.4 g/mol |
IUPAC名 |
4-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)-2-methylbut-3-yn-2-ol |
InChI |
InChI=1S/C16H20O2S/c1-15(2)9-10-19(18)14-6-5-12(11-13(14)15)7-8-16(3,4)17/h5-6,11,17H,9-10H2,1-4H3 |
InChIキー |
CIKXJIJJKUUXAV-UHFFFAOYSA-N |
正規SMILES |
CC1(CCS(=O)C2=C1C=C(C=C2)C#CC(C)(C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


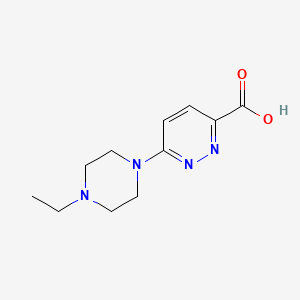



![2-Bromo-4-chlorodibenzo[b,d]thiophene](/img/structure/B13353642.png)
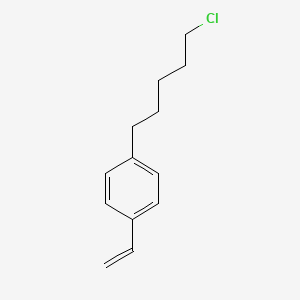
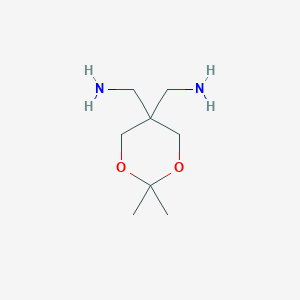
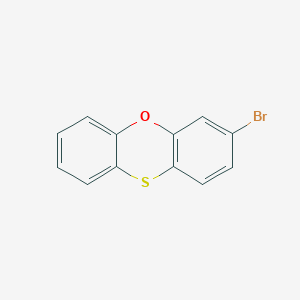
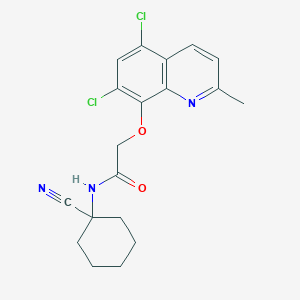
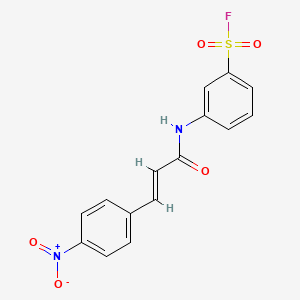
![((1S,2R)-[1,1'-Bi(cyclopropan)]-2-yl)methanamine](/img/structure/B13353686.png)

![(3S,4R)-4-[(2,2-dimethoxyethyl)amino]oxolan-3-ol](/img/structure/B13353701.png)
